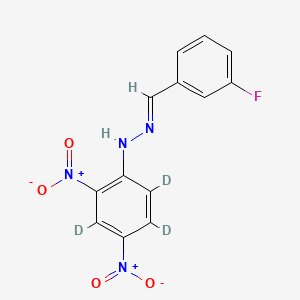

3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H9FN4O4 |

|---|---|

Molecular Weight |

307.25 g/mol |

IUPAC Name |

2,3,5-trideuterio-N-[(E)-(3-fluorophenyl)methylideneamino]-4,6-dinitroaniline |

InChI |

InChI=1S/C13H9FN4O4/c14-10-3-1-2-9(6-10)8-15-16-12-5-4-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+/i4D,5D,7D |

InChI Key |

ZLGVXEXMJMVYRK-ATNRRJCYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/C2=CC(=CC=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Role of Isotopically Labeled Standards in Modern Analytical Chemistry

An In-Depth Technical Guide to 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

In the landscape of quantitative analysis, particularly within pharmaceutical research and environmental testing, the demand for precision and accuracy is paramount. Stable isotope-labeled (SIL) compounds are indispensable tools that enable researchers to achieve this level of certainty. Hydrogen isotope labeling, specifically with deuterium (²H or D), allows for the creation of internal standards that are chemically identical to the analyte of interest but are mass-shifted, making them easily distinguishable by mass spectrometry (MS).[1] This modification has minimal impact on the compound's chemical structure or physical properties, ensuring it behaves similarly to the unlabeled analyte during sample preparation, chromatography, and ionization.[1]

This compound is a prime example of such a standard. It is the deuterated analogue of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone, a derivative formed by the reaction of 3-fluorobenzaldehyde with 2,4-dinitrophenylhydrazine (DNPH). DNPH derivatives are classically used for the detection and quantification of aldehydes and ketones. The incorporation of three deuterium atoms onto the dinitrophenyl ring provides a distinct mass signature, making it an ideal internal standard for sensitive and accurate quantification using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its core applications, and essential safety information.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its application as an analytical standard, influencing its solubility, stability, and spectrometric behavior.

| Property | Value | Source(s) |

| Chemical Name | 2,3,5-trideuterio-N-[(3-fluorophenyl)methylideneamino]-4,6-dinitroaniline | [4][5] |

| Synonyms | 3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3, 3-Fluorobenzaldehyde-DNPH-d3 | [4][6] |

| CAS Number | 2734701-43-8 | [4][5][6] |

| Molecular Formula | C₁₃D₃H₆FN₄O₄ | [5][7] |

| Molecular Weight | 307.25 g/mol | [2][7][8] |

| Isotopic Purity | Typically ≥99 atom % D | [5] |

| Unlabeled CAS Number | 346-61-2 | [4][5] |

| SMILES | [2H]c1c([2H])c(c([2H])c(c1NN=Cc2cccc(F)c2)[O-])[O-] | [4] |

| Storage Temperature | 2-8°C Refrigerator | [7] |

Synthesis and Characterization: A Validated Protocol

The synthesis of dinitrophenylhydrazones is a classic condensation reaction between a carbonyl compound (aldehyde or ketone) and 2,4-dinitrophenylhydrazine.[9] The following protocol details the synthesis of the deuterated title compound, emphasizing the rationale behind each step.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via a condensation reaction.

Materials:

-

3-Fluorobenzaldehyde (CAS 456-48-4)[10]

-

2,4-Dinitrophenylhydrazine-d3 (deuterated on the aromatic ring)

-

Ethanol (or Methanol)

-

Concentrated Sulfuric Acid (catalyst)

Procedure:

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve approximately 0.2 g of 2,4-dinitrophenylhydrazine-d3 in 10 mL of ethanol. Gentle warming may be required to facilitate dissolution.

-

Rationale: Ethanol is a common solvent that effectively dissolves both the hydrazine and aldehyde reactants, providing a homogeneous medium for the reaction.

-

-

Catalyst Addition: To the solution from Step 1, cautiously add 3-4 drops of concentrated sulfuric acid. Swirl the flask gently to mix. This acidic solution is often referred to as Brady's reagent.

-

Rationale: The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the 3-fluorobenzaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.

-

-

Aldehyde Addition: In a separate test tube, dissolve 0.1 mL of 3-fluorobenzaldehyde in 2 mL of ethanol. Add this solution dropwise to the acidic dinitrophenylhydrazine-d3 solution while stirring.

-

Reaction and Precipitation: Upon addition of the aldehyde, a colored precipitate (typically yellow, orange, or red) of the dinitrophenylhydrazone should form almost immediately. Allow the mixture to stand at room temperature for 15-20 minutes to ensure complete precipitation.

-

Rationale: Hydrazone derivatives are generally poorly soluble in alcoholic solvents, leading to their precipitation upon formation, which drives the reaction to completion according to Le Châtelier's principle.

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions (2-3 mL each) of cold ethanol.

-

Rationale: Washing with cold solvent removes any unreacted starting materials and soluble impurities without significantly dissolving the desired product.

-

-

Purification (Recrystallization): Transfer the crude product to a beaker and recrystallize from a minimal amount of hot ethanol or ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Rationale: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but precipitates as pure crystals upon cooling, leaving impurities behind in the solution.

-

-

Drying and Storage: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly. Store the final product in a labeled, sealed vial at 2-8°C.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Characterization

The identity and purity of the synthesized product must be confirmed.

-

Mass Spectrometry (MS): ESI-MS analysis should confirm the molecular ion peak corresponding to the deuterated molecular weight (~307.25 m/z for [M+H]⁺). The mass difference of +3 Da compared to the unlabeled analogue is the key indicator of successful deuteration.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the hydrazone and the fluorobenzaldehyde aromatic protons. Crucially, the signals corresponding to the protons at positions 3, 5, and 6 of the dinitrophenyl ring will be absent or significantly diminished, confirming the location of the deuterium labels.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of its unlabeled analogue or other similar aldehyde-DNPH derivatives.[2][12]

Principle of Isotope Dilution Mass Spectrometry (IDMS): IDMS is a gold-standard quantitative method. A known amount of the stable isotope-labeled standard (the "spike") is added to the sample at the earliest stage of analysis.[13] The standard and the native analyte are assumed to behave identically through extraction, cleanup, and derivatization steps. Any sample loss during this process will affect both the analyte and the standard equally.

In the final MS analysis, the instrument detects two distinct molecular ions: one for the native analyte and one for the mass-shifted internal standard. The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is then measured. This ratio is directly proportional to the concentration of the analyte and is used to calculate its exact quantity by comparing it to a calibration curve. This method corrects for variations in sample recovery and matrix effects, leading to highly accurate and precise results.

Logical Workflow for IDMS Application

Caption: Use of the labeled standard in Isotope Dilution MS.

Safety and Handling

Proper handling of the compound and its precursors is essential for laboratory safety.

-

3-Fluorobenzaldehyde (Precursor): This is a flammable liquid and vapor.[10][14] It causes skin irritation and may cause respiratory irritation.[14][15] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[15] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[10]

-

2,4-Dinitrophenylhydrazine (Precursor): This compound is a flammable solid and is harmful if swallowed. Critically, it is an explosive when dry and is typically supplied wetted with water or another phlegmatizer to reduce the risk of explosion. It must be kept away from heat and sources of ignition.

-

This compound (Product): While a specific safety data sheet for the deuterated compound is not widely available, it should be handled with the same precautions as its non-labeled analogue and other dinitrophenylhydrazone derivatives. Assume it is harmful if swallowed and handle it as a flammable solid. Avoid creating dust. Always wear appropriate PPE.

Conclusion

This compound is a highly specialized chemical tool designed for high-precision analytical applications. Its utility as an internal standard in isotope dilution mass spectrometry provides a robust method for the accurate quantification of carbonyl compounds in complex matrices, a critical task in drug development, environmental monitoring, and food safety. Understanding its synthesis, properties, and the principles behind its application allows researchers to leverage this standard to its full potential, ensuring the generation of reliable and defensible scientific data.

References

-

Pharmaffiliates. This compound. [Link]

-

ResearchGate. Deuterium-labeled (a) and non-deuterium-labeled (b) ESI-MS2 spectra of compound 2. [Link]

-

Wikipedia. Fluorobenzaldehyde. [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(7), 1758-1784. [Link]

-

SLS Ireland. 3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone. [Link]

- Google Patents. US4845304A - Process for producing fluorobenzaldehydes.

-

European Patent Office. EP 0289942 B1 - Process for producing fluorobenzaldehydes. [Link]

-

Macmillan Group, Princeton University. Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

-

Miyagi, M., Kiesel, E., & Neum, K. (2020). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. ChemRxiv. [Link]

Sources

- 1. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 [smolecule.com]

- 4. This compound [lgcstandards.com]

- 5. 3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 [lgcstandards.com]

- 6. This compound [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-d3 [cymitquimica.com]

- 9. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. 间氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

In-Depth Technical Guide to 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3: Molecular Weight, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry and drug development, isotopically labeled compounds are indispensable tools.[1] Among these, deuterated molecules serve as crucial internal standards for quantitative analyses by techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] Their utility stems from the subtle yet measurable increase in mass upon replacing hydrogen with deuterium, which allows for precise differentiation from their non-labeled counterparts without significantly altering their chemical properties.[1]

This guide provides a comprehensive technical overview of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3, a deuterated derivative of the commonly used analytical reagent for carbonyl compounds. We will delve into the determination of its molecular weight, a detailed protocol for its synthesis, and the analytical techniques employed for its structural confirmation and purity assessment. This document is intended to serve as a practical resource for researchers and professionals engaged in analytical method development, metabolic studies, and drug discovery.

Core Compound Properties and Molecular Weight Determination

The foundational step in utilizing any analytical standard is the precise determination of its molecular weight. For this compound, this requires a systematic calculation based on its molecular formula and the atomic masses of its constituent isotopes.

Molecular Formula: C₁₃H₆D₃FN₄O₄

The "-d3" designation indicates the presence of three deuterium (D) atoms. In this specific isotopologue, the deuterium atoms are located on the 2,4-dinitrophenylhydrazine moiety.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom in the molecule. For this deuterated compound, the calculation is as follows:

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 13 | 12.011 | 156.143 |

| Hydrogen (H) | 6 | 1.008 | 6.048 |

| Deuterium (D) | 3 | 2.014 | 6.042 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 4 | 14.007 | 56.028 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total | 307.255 |

Therefore, the molecular weight of this compound is 307.25 g/mol .[3]

Synthesis of this compound

The synthesis of this deuterated hydrazone is achieved through a condensation reaction between 3-fluorobenzaldehyde and a deuterated 2,4-dinitrophenylhydrazine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination of water.[4][5]

Reaction Mechanism

The synthesis proceeds via a well-established nucleophilic addition-elimination mechanism.

Caption: Reaction mechanism for hydrazone formation.

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the deuterated 2,4-dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.[4]

-

Proton Transfer: An intramolecular proton transfer occurs, leading to a neutral tetrahedral intermediate.

-

Dehydration: The intermediate eliminates a molecule of water to form the stable hydrazone product, characterized by a carbon-nitrogen double bond.[5]

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis.

Materials:

-

3-Fluorobenzaldehyde

-

2,4-Dinitrophenylhydrazine-d3 (or a suitable deuterated precursor for its synthesis)

-

Ethanol (or Methanol)

-

Concentrated Sulfuric Acid (catalyst)

-

Beakers and Erlenmeyer flasks

-

Stirring apparatus

-

Heating mantle or water bath

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Preparation of Brady's Reagent (Deuterated): In a fume hood, dissolve a precise amount of 2,4-dinitrophenylhydrazine-d3 in a minimal amount of ethanol. Carefully add a few drops of concentrated sulfuric acid to catalyze the reaction.[6]

-

Reaction: In a separate flask, dissolve 3-fluorobenzaldehyde in ethanol.

-

Addition: Slowly add the prepared deuterated Brady's reagent to the 3-fluorobenzaldehyde solution with constant stirring.

-

Precipitation: An orange to red precipitate of the hydrazone should form almost immediately. To ensure complete reaction, the mixture can be gently warmed in a water bath for 5-10 minutes.[7]

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected crystals with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain a product of high purity.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed. Mass spectrometry and NMR spectroscopy are particularly powerful in this regard.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to assess its isotopic purity.

Expected Observations:

-

Molecular Ion Peak (M+): A prominent peak at m/z 307.25, corresponding to the molecular weight of the deuterated compound.

-

Isotopic Distribution: The presence of the d3-isotopologue will be confirmed by a shift of +3 Da compared to the non-deuterated analogue (molecular weight ~304.22 g/mol ).[3][9]

-

Fragmentation Pattern: The fragmentation pattern will be characteristic of dinitrophenylhydrazones. Key fragments would arise from the cleavage of the N-N bond and fragmentation of the aromatic rings. The deuterated fragments will show a corresponding mass shift. For instance, the fragmentation of the non-deuterated analogue of 4-fluorobenzaldehyde shows a base peak at m/z 123 ([M-H]+) and a significant peak at m/z 95 ([M-CHO]+).[8] Similar fragmentation pathways are expected for the 3-fluoro isomer, with the mass of the dinitrophenyl-containing fragments being 3 Da higher.

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the precise location of the deuterium atoms and for overall structural elucidation.

Expected Spectral Features:

-

¹H NMR:

-

The aromatic protons of the 3-fluorobenzaldehyde ring will be observable in their characteristic regions (typically 7.0-8.0 ppm).[10]

-

The proton on the imine carbon (-CH=N-) will appear as a singlet downfield (around 8.5-9.0 ppm).[3]

-

The signals corresponding to the protons on the deuterated positions of the dinitrophenyl ring will be significantly diminished or absent, confirming successful deuteration.

-

-

¹³C NMR:

-

The carbon spectrum will show the expected number of signals for the 13 unique carbon atoms in the molecule.

-

The signals for the deuterated carbons will be observable but may be broadened or show splitting due to coupling with deuterium.

-

-

²H NMR (Deuterium NMR):

-

This technique can be used to directly observe the deuterium nuclei, providing definitive proof of their presence and location in the molecule.[3]

-

Applications in Research and Development

Deuterated standards like this compound are primarily used as internal standards in quantitative analytical methods.[1]

-

Pharmacokinetic Studies: They are used to accurately quantify the concentration of a drug or its metabolites in biological matrices.

-

Metabolic Profiling: In metabolomics, these standards help in the identification and quantification of endogenous small molecules.

-

Environmental Analysis: They are employed for the precise measurement of pollutants and contaminants in environmental samples.

The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to more accurate and reproducible results.[1]

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. A thorough understanding of its molecular weight, synthesis, and analytical characterization is essential for its effective application. The methodologies outlined in this guide provide a framework for the preparation and validation of this and similar deuterated compounds, ensuring the generation of high-quality, reliable data in quantitative analytical studies.

References

-

Organic Chemistry Explained. (2025, August 4). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. YouTube. [Link]

-

Clark, J. (n.d.). Addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]

-

Chemistry LibreTexts. (2023, January 22). Addition-Elimination Reactions. [Link]

-

Chegg. (2021, April 25). Question: 1/ Write the mechanism of the reaction of benzaldehyde with 2,4-dinitrophenyl hydrazine. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

brainly.com. (2023, August 24). [FREE] How is a balanced equation written for benzaldehyde reacting with 2,4-dinitrophenylhydrazine?[Link]

-

Supporting Information. (n.d.). [Link]

-

ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. [Link]

- Google Patents. (n.d.).

-

Research and Reviews. (2021, November 18). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. [Link]

-

PubChem. (n.d.). Benzaldehyde 2,4-Dinitrophenylhydrazone. [Link]

-

PubChem. (n.d.). 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone. [Link]

-

ACG Publications. (2022, October 17). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their an. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buy 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 [smolecule.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. rroij.com [rroij.com]

- 7. Solved 1/ Write the mechanism of the reaction of | Chegg.com [chegg.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone | C13H9FN4O4 | CID 4471678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Fluorobenzaldehyde(456-48-4) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Spectral Properties of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 for Analytical Applications

Abstract: This technical guide provides a comprehensive analysis of the spectral characteristics of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3. Intended for researchers, analytical chemists, and drug development professionals, this document details the synthesis, structural characterization, and spectroscopic profile (MS, NMR, IR, UV-Vis) of this stable isotope-labeled compound. Particular emphasis is placed on the rationale behind its use as an internal standard in quantitative mass spectrometry assays, underpinned by detailed experimental protocols and data interpretation.

Introduction: The Role of Derivatization and Isotopic Labeling

The quantification of volatile or low-molecular-weight carbonyl compounds, such as 3-fluorobenzaldehyde, in complex biological or environmental matrices presents significant analytical challenges. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a classic and robust method to overcome these issues. The reaction converts aldehydes and ketones into stable, crystalline 2,4-dinitrophenylhydrazone derivatives, which exhibit strong ultraviolet absorbance and are highly suitable for chromatographic analysis.[1][2]

For quantitative analysis, particularly using powerful techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard.[3][4] A SIL internal standard is chemically identical to the analyte of interest, but with a slight increase in mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This guide focuses on this compound, a purpose-built SIL internal standard. When added to a sample at the start of the preparation process, it co-elutes with the non-labeled analyte but is easily distinguished by the mass spectrometer. This allows for precise correction of variability arising from sample extraction, matrix effects (ion suppression/enhancement), and instrument response, ensuring the highest degree of accuracy and precision in quantitative assays.[4][5]

Molecular Structure and Synthesis

The target compound is formed by the condensation reaction between 3-fluorobenzaldehyde and 2,4-dinitrophenylhydrazine-d3. The deuterium labels are strategically placed on the DNPH moiety, which is the common fragment when analyzing a class of carbonyl compounds.

-

IUPAC Name: 2,3,5-trideuterio-N-[(3-fluorophenyl)methylideneamino]-4,6-dinitroaniline[6]

-

CAS Number: 2734701-43-8[7]

-

Molecular Formula: C₁₃D₃H₆FN₄O₄[7]

-

Accurate Mass: 307.0796 Da[6]

-

Molecular Weight: 307.25 g/mol [7]

Synthetic Pathway

The synthesis is an acid-catalyzed addition-elimination (condensation) reaction. The nucleophilic -NH₂ group of the 2,4-dinitrophenylhydrazine-d3 attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde, followed by the elimination of a water molecule to form the stable hydrazone product.[8]

Experimental Protocol: Synthesis

This protocol describes the laboratory-scale synthesis of the title compound.

-

Preparation of Brady's Reagent-d3: In a 100 mL beaker, dissolve 1.0 g of 2,4-dinitrophenylhydrazine-d3 in 50 mL of methanol. While stirring, cautiously add 2.0 mL of concentrated sulfuric acid dropwise.[9]

-

Reaction Mixture: In a separate 50 mL beaker, dissolve 0.6 g of 3-fluorobenzaldehyde in 20 mL of methanol.

-

Condensation: Add the aldehyde solution to the Brady's Reagent-d3 solution. Stir the mixture vigorously. The formation of a bright orange-red precipitate should occur within minutes.[8][10]

-

Isolation: Allow the mixture to stand for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected precipitate with two 10 mL portions of cold methanol to remove unreacted starting materials, followed by one 10 mL portion of water.

-

Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. The resulting solid is this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive technique for confirming the molecular weight and isotopic incorporation of the synthesized standard. Under typical ionization conditions (e.g., Electrospray Ionization or Atmospheric Pressure Chemical Ionization), the molecule is expected to show a prominent molecular ion or pseudomolecular ion ([M+H]⁺ or [M-H]⁻).

Interpretation: The most critical piece of data is the mass of the molecular ion. For the d3-labeled compound, the exact mass is 307.0796 Da, which is approximately 3 Da heavier than its non-deuterated counterpart (exact mass ~304.06 Da). This mass shift confirms the successful incorporation of three deuterium atoms. The fragmentation pattern is driven by the cleavage of the weakest bonds. A primary fragmentation pathway involves the cleavage of the N-N bond, leading to fragments corresponding to the 3-fluorobenzaldehyde imine radical cation and the d3-dinitrophenyl radical.[10][11]

| Predicted m/z | Ion Formula | Description |

| 308.0869 | [C₁₃D₃H₇FN₄O₄]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 307.0796 | [C₁₃D₃H₆FN₄O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 186.0465 | [C₆D₃H₃N₃O₄]⁺ | Fragment from cleavage of N-N bond (d3-DNPH moiety) |

| 122.0401 | [C₇H₅FN]⁺˙ | Fragment from cleavage of N-N bond (3-fluorobenzaldehyde imine moiety) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei. The key diagnostic feature for this deuterated compound is the absence of specific proton signals compared to its non-labeled analog.[12]

¹H NMR Spectroscopy

Interpretation: The ¹H NMR spectrum will show signals for all protons present in the molecule. The most significant observation is the absence of the three aromatic proton signals from the dinitrophenyl ring, which have been replaced by deuterium.[13][14] The remaining signals correspond to the protons on the 3-fluorobenzaldehyde ring and the single N-H proton. The chemical shifts are influenced by the electron-withdrawing nitro groups and the overall conjugated system.

| Predicted δ (ppm) | Multiplicity | Assignment | Notes |

| ~11.5 | Singlet (broad) | N-H | Signal is often broad due to quadrupole coupling and exchange. |

| ~9.1 | Singlet | H-6' (DNPH ring) | Signal ABSENT due to deuterium substitution. |

| ~8.5 | Doublet | H-5' (DNPH ring) | Signal ABSENT due to deuterium substitution. |

| ~8.3 | Singlet | HC=N (Imine) | |

| ~8.1 | Doublet | H-3' (DNPH ring) | Signal ABSENT due to deuterium substitution. |

| ~7.8 | Multiplet | Ar-H | Protons on the 3-fluorobenzaldehyde ring. |

| ~7.5 | Multiplet | Ar-H | Protons on the 3-fluorobenzaldehyde ring. |

¹³C NMR Spectroscopy

Interpretation: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons directly bonded to deuterium (C-3', C-5', C-6') will exhibit two effects: their signals will be split into a 1:1:1 triplet due to coupling with deuterium (spin I=1), and their chemical shifts will be slightly upfield compared to the non-deuterated analog (a phenomenon known as the deuterium isotope effect).[15][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies. The spectrum is expected to be very similar to the non-deuterated analog, with the key exception being the C-D stretching vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Hydrazine N-H |

| ~3100 | C-H Stretch | Aromatic C-H |

| ~2250 | C-D Stretch | Aromatic C-D |

| ~1620 | C=N Stretch | Imine C=N |

| ~1590 | C=C Stretch | Aromatic C=C |

| ~1515 | Asymmetric NO₂ Stretch | Nitro group |

| ~1330 | Symmetric NO₂ Stretch | Nitro group |

| ~1280 | C-F Stretch | Fluoroaromatic |

Interpretation: The presence of a sharp peak around 3300 cm⁻¹ confirms the N-H group. Strong absorptions around 1515 cm⁻¹ and 1330 cm⁻¹ are characteristic of the nitro groups. The C=N imine stretch is found around 1620 cm⁻¹.[17][18] The most telling feature confirming deuteration would be the appearance of C-D stretching bands in the 2200-2300 cm⁻¹ region, a range where C-H stretches are absent.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule. 2,4-dinitrophenylhydrazones are known for their intense color, which is due to a large, conjugated π-system that lowers the energy required for electronic transitions, pushing the maximum absorbance (λmax) into the visible range.

| Parameter | Predicted Value | Solvent |

| λmax | 360 - 385 nm | Ethanol or Methanol |

Interpretation: The molecule possesses a large chromophore spanning both aromatic rings and the imine bridge. The expected λmax is characteristic of the π → π* and n → π* transitions within this extended conjugated system.[9][19][20] Isotopic substitution has a negligible effect on the UV-Vis spectrum, so the λmax will be virtually identical to that of the non-deuterated compound.

Application: Quantitative Analysis Workflow

The primary application of this compound is as an internal standard for the quantification of 3-fluorobenzaldehyde or other carbonyls. The workflow below illustrates its use in a typical bioanalytical or environmental assay.

Conclusion

This compound is a well-characterized compound with distinct spectral features. The mass shift of +3 Da in its mass spectrum and the corresponding absence of three proton signals in its ¹H NMR spectrum provide unequivocal confirmation of its isotopic composition. These properties, combined with its chemical similarity to the non-labeled analyte, make it an indispensable tool for achieving high-accuracy quantitative results in demanding analytical applications.

References

- BenchChem. (n.d.). A Comparative Guide to the Use of Deuterated Internal Standards in Quantitative Analysis.

- BenchChem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide.

-

Zwiener, C., Glauner, T., & Frimmel, F. H. (1998). Structure Elucidation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds in Ambient Air by HPLC/MS and Multiple MS/MS Using Atmospheric Chemical Ionization in the Negative Ion Mode. Analytical Chemistry, 70(9), 1979-1985. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of pure.... Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. Retrieved from [Link]

-

Scribd. (n.d.). Preparation of 2,4 Dinitro-Phenyl Hydrazone (2,4-DNP) Derivatives of Aldehydes R-CHO / Ketones R-Co-R. Retrieved from [Link]

-

Ross, J. H. (1953). Infrared Spectra for Analysis of Aldehyde and Ketone 2,4-Dinitrophenylhydrazones. Analytical Chemistry, 25(9), 1288-1304. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 2 UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of.... Retrieved from [Link]

- Frey, J., Schneider, F., Schink, B., & Huhn, T. (2014). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their isomers by high-performance liquid chromatography. Journal of Chromatography A, 1360, 126-132.

-

American Chemical Society. (n.d.). Analysis of 2,4-Dinitrophenylhydrazine by UV/Vis spectroscopy. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Journal of Chemical Education. (1974). 2,4-Dinitrophenylhydrazine: An illustration of the use of nmr spectroscopy. Retrieved from [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved from [Link]

-

ResearchGate. (n.d.). Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative. Retrieved from [Link]

-

Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. Retrieved from [Link]

-

Limbach, H. H. (1990). Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. NMR Basic Principles and Progress, 23, 63-164. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 2,4-Dinitrophenyl hydrazine. SpectraBase. Retrieved from [Link]

-

Scirp.org. (2012). Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal. Journal of Crystallization Process and Technology, 2(4), 149-153. Retrieved from [Link]

-

Hansen, P. E., et al. (2012). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 17(4), 4145-4159. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Retrieved from [Link]

-

Clark, J. (2015). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]

-

University of Groningen. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved from [Link]

-

Allen, C. F. H. (1933). 2,4-Dinitrophenylhydrazine. Organic Syntheses, 13, 36. Retrieved from [Link]

-

University of Ottawa. (n.d.). Isotope shifts and other isotope effects. Retrieved from [Link]

-

NIST. (n.d.). 2,4-dinitrophenylhydrazone decanal. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitrophenylhydrazine-d3. Retrieved from [Link]

-

Wasylishen, R. E., & Friedrich, J. O. (1986). Deuterium isotope effects on nuclear shielding constants and spin-spin coupling constants in the ammonium ion, ammonia, and water. Canadian Journal of Chemistry, 64(11), 2221-2227. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2,4-Dinitrophenylhydrazine: Synthesis, Safety, and Applications. Retrieved from [Link]

-

BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis and Testing of 2,4-DNP. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, (2,4-dinitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. 3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 [lgcstandards.com]

- 7. This compound [lgcstandards.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 13. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]

- 14. Buy 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 [smolecule.com]

- 15. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 safety and handling

An In-Depth Technical Guide to the Safe Handling of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

This guide provides comprehensive safety and handling protocols for this compound, a deuterated compound primarily utilized as an internal standard or tracer in advanced analytical applications.[1][2] Due to the compound's structure, it inherits significant hazards from its parent molecules, 2,4-dinitrophenylhydrazine and 3-fluorobenzaldehyde. Therefore, a thorough understanding and strict adherence to the following procedures are critical for ensuring laboratory safety. The toxicological properties of this deuterated compound are presumed to be identical to its non-deuterated counterpart.

Core Hazard Identification and Risk Assessment

The primary safety concerns for this compound stem from the 2,4-dinitrophenylhydrazine (DNPH) moiety, which imparts properties of flammability and a significant risk of explosion, particularly when dry.[3][4]

Inherited Hazards from 2,4-Dinitrophenylhydrazine (DNPH)

The DNPH component is the most hazardous part of the molecule. Key risks include:

-

Explosion Hazard : Dry 2,4-dinitrophenylhydrazine and its derivatives are sensitive to shock, friction, and heat, posing a severe explosion risk.[3][4] The material can explode if heated under confinement.[5] To mitigate this, DNPH is typically supplied wetted with water or another desensitizing agent.[4][5] It is crucial to prevent the compound from drying out.

-

Flammability : DNPH is a flammable solid.[6][7] Dust from this material can form explosive mixtures with air.[6] All ignition sources, including sparks, open flames, and hot surfaces, must be strictly excluded from handling areas.[6][7][8]

-

Acute Toxicity : The compound is harmful if swallowed.[6][7] The acute oral LD50 for DNPH in rats is 654 mg/kg.[8]

Inherited Hazards from 3-Fluorobenzaldehyde

The aldehyde portion of the molecule contributes the following hazards:

-

Flammability : 3-Fluorobenzaldehyde is a flammable liquid.[9][10][11]

-

Irritation : It is known to cause skin and serious eye irritation.[9][10][12]

Special Considerations for the Deuterated Form

While deuteration does not alter the fundamental chemical hazards of the molecule, it necessitates specific handling procedures to maintain isotopic integrity, which is critical for its intended use in quantitative analysis.[13]

-

Hydrogen-Deuterium (H-D) Exchange : The deuterium atoms on the phenyl ring are generally stable. However, exposure to atmospheric moisture or protic solvents can compromise isotopic purity over time.[14]

-

Hygroscopicity : Similar compounds can be hygroscopic, readily absorbing moisture from the air.[14]

Physicochemical and Safety Data Summary

The following table summarizes key data for the compound and its primary hazardous precursor.

| Property | This compound | 2,4-Dinitrophenylhydrazine (DNPH) | 3-Fluorobenzaldehyde |

| Molecular Formula | C₁₃H₆D₃FN₄O₄[1][15] | C₆H₆N₄O₄[7] | C₇H₅FO[10] |

| Molecular Weight | ~307.25 g/mol [1][15] | 198.14 g/mol [7] | 124.11 g/mol [11] |

| Appearance | Red to Orange Solid (Typical for Dinitrophenylhydrazones)[4] | Red to Orange Crystalline Solid[3] | Liquid[11] |

| GHS Hazard Statements | Data not available; inferred from precursors | H228: Flammable solid[6][7]H206: Fire, blast or projection hazard; increased risk of explosion if desensitising agent is reduced[5][6]H302: Harmful if swallowed[6][7] | H226: Flammable liquid and vapor[10]H315: Causes skin irritation[10][12]H319: Causes serious eye irritation[10][12] |

| Storage Temperature | 2-8°C, under inert atmosphere[1] | Cool, well-ventilated place, keep wetted[5][16] | Cool, well-ventilated place[17][18] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood : All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[16]

-

Ventilation : Ensure adequate general laboratory ventilation.[6][7]

-

Safety Equipment : An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[19]

-

Ignition Source Control : Use of spark-proof tools and explosion-proof equipment is recommended.[19][20] Ensure all equipment is properly grounded to prevent static discharge.[6][8]

Personal Protective Equipment (PPE)

-

Eye and Face Protection : Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5][16] A face shield should be considered for operations with a higher risk of splashing or dust generation.

-

Hand Protection : Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly after use.[16][21]

-

Skin and Body Protection : Wear a flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin contact.[5][20]

-

Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA-approved particulate respirator must be used.[5]

Safe Handling, Storage, and Disposal Protocols

Handling Procedures

-

Read the SDS : Before beginning any work, thoroughly review the Safety Data Sheets for 2,4-dinitrophenylhydrazine and 3-fluorobenzaldehyde.

-

Prevent Drying : Never allow the compound to dry out completely. If the material appears dry, do not handle it. Consult with your institution's safety officer for guidance on re-wetting or disposal.

-

Avoid Dust and Aerosols : Handle the solid material carefully to avoid creating dust.[7][16]

-

Control Ignition Sources : Keep the compound away from all sources of heat, sparks, open flames, and static discharge.[6][7][9]

-

Inert Atmosphere Handling : For weighing and preparing solutions where isotopic purity is paramount, use a glove box or glove bag with a dry, inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[14]

-

Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][22] Do not eat, drink, or smoke in the laboratory.[6]

Storage

-

Primary Storage : Store the compound in a tightly sealed, clearly labeled container.[8]

-

Temperature : Store in a refrigerator at the recommended temperature of 2-8°C.[1] Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.[14]

-

Location : Store in a cool, dry, and well-ventilated area designated for flammable and potentially explosive materials.[5][8]

-

Incompatibilities : Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[3][17][23]

-

Isotopic Purity : For long-term storage, consider placing the primary container inside a secondary container within a desiccator to protect against moisture.[14]

Disposal

-

Waste Classification : This material and any contaminated items (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.[4][6]

-

Procedure : Dispose of waste in a designated, sealed, and properly labeled hazardous waste container. Follow all applicable local, state, and federal regulations for chemical waste disposal. Do not dispose of this material down the drain.[6][21]

Experimental Workflow: Preparation of a Standard Solution

This section outlines a standard protocol for preparing a stock solution, integrating the necessary safety measures at each step.

Step-by-Step Protocol

-

Preparation :

-

Don all required PPE (safety goggles, lab coat, gloves).

-

Ensure the chemical fume hood is operational.

-

Assemble all necessary equipment (analytical balance, spatula, volumetric flask with stopper, appropriate solvent, wash bottle, waste container).

-

Allow the container of this compound to equilibrate to room temperature before opening.

-

-

Weighing (Inside Fume Hood or Glove Box) :

-

Place a weighing paper or boat on the analytical balance and tare.

-

Carefully transfer the desired amount of the solid compound onto the weighing paper using a clean spatula. Avoid creating dust.

-

Record the exact mass.

-

-

Dissolution :

-

Carefully transfer the weighed solid into the appropriate volumetric flask.

-

Add a small amount of the chosen solvent (e.g., acetonitrile, aprotic deuterated solvent) to dissolve the solid.

-

Once dissolved, dilute to the calibration mark with the solvent.

-

Stopper the flask and invert several times to ensure the solution is homogeneous.

-

-

Storage :

-

Transfer the prepared solution to a properly labeled storage vial with a secure cap. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

-

Store the solution under the recommended conditions (e.g., 2-8°C, protected from light).

-

-

Cleanup :

-

Dispose of any contaminated weighing paper, gloves, and other disposable materials in the designated hazardous waste container.

-

Wipe down the work area in the fume hood.

-

Wash hands thoroughly.

-

Workflow Visualization

Caption: Experimental workflow for preparing a standard solution.

References

-

Chemos GmbH&Co.KG. Safety Data Sheet: 2,4-Dinitrophenylhydrazine. [Link]

-

ScienceLab.com. Material Safety Data Sheet - 2,4-Dinitrophenylhydrazine MSDS. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2,4-Dinitrophenylhydrazine, moist solid, contains min. 30% water. [Link]

-

PubChem. 3-Fluorobenzaldehyde. [Link]

-

Otto Chemie Pvt. Ltd. 3-Fluorobenzaldehyde, 97% - Manufacturers & suppliers. [Link]

-

DetTX. 2,4-Dinitrophenylhydrazine. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Salamandra. Regulatory Considerations for Deuterated Products. [Link]

-

Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

EHS Safety. Safe Handling of Chemicals. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dettx.com [dettx.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.fr [fishersci.fr]

- 6. chemos.de [chemos.de]

- 7. uprm.edu [uprm.edu]

- 8. hmdb.ca [hmdb.ca]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 间氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3-Fluorobenzaldehyde, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. benchchem.com [benchchem.com]

- 15. 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-d3 [cymitquimica.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. m.youtube.com [m.youtube.com]

- 23. 2,4-Dinitrophenylhydrazine - Safety Data Sheet [chemicalbook.com]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Foreword: The Pursuit of Unimpeachable Data

In the world of analytical science, and particularly within drug development and clinical research, the accuracy of quantitative data is not merely a goal; it is the bedrock upon which safety and efficacy are built. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pillar of modern bioanalysis, prized for its sensitivity and selectivity. However, this powerful technique is not without its vulnerabilities. Sample loss during complex extraction procedures, instrument drift over an analytical run, and the unpredictable nature of matrix effects can all introduce significant variability, threatening the integrity of our results.[1][2][3]

This guide delves into the core principles and practical application of the most robust solution to these challenges: the use of stable isotope-labeled internal standards (SIL-IS), with a specific focus on their most common form, deuterated internal standards. We will explore why this technique, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantification, moving beyond a simple procedural outline to dissect the fundamental causality behind its effectiveness.[4][5][6] For the researcher, scientist, or drug development professional, mastering this principle is paramount to generating data that is not just precise, but defensible and trustworthy.

The Principle: Perfect Mimicry for Flawless Correction

The core function of any internal standard (IS) is to act as a reliable reference, added at a known, constant concentration to every sample, calibrator, and quality control (QC).[7] The IS experiences the same analytical journey as the target analyte. By measuring the ratio of the analyte's signal to the IS's signal, we can correct for variations that would otherwise compromise absolute signal intensity.[2][8]

While structural analogs can serve this purpose, they are imperfect mimics. Deuterated internal standards elevate this principle to its highest form. A deuterated IS is the analyte molecule itself, but with one or more hydrogen atoms (¹H) strategically replaced by its heavier, stable isotope, deuterium (²H or D).[9][10]

This seemingly minor modification is profound. The deuterated IS is, for all practical purposes, chemically and physically identical to the analyte.[9][10][11] It shares the same polarity, pKa, and functional groups, ensuring it behaves virtually identically during:

-

Sample Extraction: It partitions into organic solvents with the same efficiency.

-

Chromatography: It binds to the stationary phase in a nearly identical manner, leading to co-elution.

-

Ionization: It accepts a charge in the mass spectrometer source with the same efficiency.[9][11]

The only significant difference is its mass. This allows the mass spectrometer, a device that separates ions based on their mass-to-charge ratio (m/z), to distinguish perfectly between the analyte and its deuterated twin.[12][11]

dot graph TD { bgcolor="#FFFFFF" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label="Workflow of Isotope Dilution Mass Spectrometry." font_size=12 } enddot Figure 1: A high-level overview of the experimental workflow using a deuterated internal standard. The IS is introduced early to track the analyte through every step, with the final quantification based on the stable ratio of the two signals.

The "Why": A Self-Validating System Against Analytical Gremlins

The true power of a deuterated IS lies in its ability to neutralize the most insidious sources of error in LC-MS analysis, making the analytical system inherently self-validating.

Conquering the Matrix Effect

The "matrix effect" is a notorious phenomenon where co-eluting, undetected components from the sample matrix (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the analyte in the MS source.[3] This can lead to either ion suppression (a lower signal) or ion enhancement (a higher signal), causing significant and unpredictable inaccuracies.[13][14]

Because a deuterated IS has the same physicochemical properties as the analyte, it is affected by the matrix in precisely the same way.[13][14] If the analyte signal is suppressed by 30%, the deuterated IS signal will also be suppressed by 30%. The ratio of their signals, however, remains constant. This provides a robust correction that structural analogs can only approximate.[15][16]

dot graph { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label="Mitigation of matrix effects by a deuterated IS." font_size=12 } enddot Figure 2: This diagram illustrates how the analyte-to-IS ratio remains constant even under significant ion suppression, ensuring accurate quantification.

Correcting for Recovery and Instrument Variability

No sample preparation technique has 100% recovery. Similarly, instrument performance can drift during a long analytical run.[7][8] By adding the deuterated IS at the very beginning of the sample preparation process, any physical loss of the analyte during steps like liquid-liquid extraction or solid-phase extraction is mirrored by a proportional loss of the IS.[9][11] Likewise, fluctuations in injection volume or detector sensitivity affect both compounds equally.[2][11] This ensures that the final calculated concentration is independent of these common sources of imprecision.[17][8]

Field-Proven Insights: Selection and Implementation

While the principle is elegant, successful implementation requires careful consideration of several practical factors.

Selection Criteria for a Deuterated Standard

-

Degree and Position of Labeling: A mass shift of +3 atomic mass units (amu) or more is generally recommended to prevent isotopic crosstalk, where the natural abundance of heavy isotopes in the analyte (e.g., ¹³C) might contribute to the IS signal. The deuterium atoms should be placed on chemically stable positions (e.g., aromatic rings, non-acidic carbons) to prevent back-exchange with hydrogen atoms from the solvent.[11]

-

Isotopic and Chemical Purity: The standard must have high isotopic enrichment (typically ≥98%) and high chemical purity (>99%) to ensure it does not introduce a significant amount of the unlabeled analyte into the sample, which would artificially inflate results.[9][10]

The Chromatographic Isotope Effect (CIE)

A crucial, and often overlooked, aspect is the "chromatographic isotope effect." Deuterium substitution can slightly alter a molecule's physicochemical properties, sometimes causing the deuterated IS to elute marginally earlier than the analyte in reversed-phase chromatography.[18][19][20][21] This is because the Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond, which can subtly reduce its interaction with the stationary phase.[19][22]

While often minor, a significant separation between the analyte and IS peaks can be problematic. If the two compounds elute at different times, they may experience different levels of matrix effects, undermining the very basis of the correction.[14] Therefore, it is critical during method development to verify that the analyte and IS peaks completely overlap.[14]

| Parameter | Ideal Characteristic | Rationale |

| Mass Shift | ≥ 3 amu | Avoids spectral overlap from natural ¹³C isotopes of the analyte. |

| Isotopic Purity | ≥ 98% | Minimizes contribution of unlabeled analyte from the IS, preventing biased high results.[9] |

| Chemical Purity | > 99% | Ensures that the response is from the standard and not impurities. |

| Label Stability | Deuterium on non-exchangeable positions | Prevents loss of the heavy label and conversion back to the analyte during sample processing. |

| Co-elution | Complete chromatographic peak overlap | Ensures both analyte and IS experience the exact same matrix effect at the same time.[14] |

Table 1: Key validation parameters for selecting and qualifying a deuterated internal standard.

A Practical Bioanalytical Workflow

The following protocol outlines a standard workflow for quantifying a small molecule drug in human plasma, demonstrating the practical application of these principles.

Objective: To determine the concentration of "Drug X" in human plasma samples. Internal Standard: "Drug X-d4" (deuterated with 4 deuterium atoms).

Step-by-Step Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Drug X and Drug X-d4 in methanol.

-

From these stocks, prepare a series of calibration standards by spiking blank human plasma with Drug X to achieve a concentration range (e.g., 1-1000 ng/mL).

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner, using a separate stock weighing of Drug X.

-

Prepare a "working solution" of Drug X-d4 at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of each calibrator, QC, and unknown study sample into a 96-well plate.

-

Crucial Step: Add 20 µL of the Drug X-d4 working solution to every well (except the "double blank"). This ensures a constant amount of IS is present in every sample before any extraction losses occur.

-

Vortex mix for 30 seconds.

-

Add 400 µL of ice-cold acetonitrile to each well to precipitate plasma proteins.

-

Vortex mix for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate C18 reversed-phase column.

-

Develop a chromatographic gradient that ensures the analyte and IS elute in a reasonable time with good peak shape and complete co-elution.

-

Set up the mass spectrometer to monitor a specific precursor-to-product ion transition for both Drug X and Drug X-d4 using Multiple Reaction Monitoring (MRM).

-

-

Data Processing and Quantification:

-

For each injection, integrate the peak areas for both the Drug X and Drug X-d4 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Area of Drug X) / (Area of Drug X-d4).

-

Construct a calibration curve by plotting the PAR versus the known concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of Drug X in the QC and unknown samples by interpolating their PAR values from the calibration curve.

-

Regulatory Imperative and Conclusion

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a stable isotope-labeled internal standard for bioanalytical method validation.[23] Their guidance documents outline specific validation parameters that must be met, including accuracy, precision, selectivity, and matrix effect assessment, all of which are best addressed through the use of a co-eluting, SIL-IS.[23][24][25]

References

- The Deuterium Isotope Effect: A Comparative Guide to its Impact on Chrom

- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.

- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.

- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach.

- Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of the Food Hygienic Society of Japan.

- What Is An Internal Standard And Why Is It Used In LC-MS?. Chemistry For Everyone YouTube Channel.

- A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. Benchchem.

- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).

- What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.

- Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and str

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central.

- Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. Elsevier.

- Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.

- Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized M

- Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry.

- Isotope Dilution Mass Spectrometry. PTB.de.

- Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.

- Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone.

- Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central.

- Bioanalytical Method Validation - Guidance for Industry. U.S.

- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.

- Bioanalytical Method Validation. U.S.

- Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry. Chemical & Pharmaceutical Bulletin.

- Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Analytical Reviews.

- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL.

- Deuterated Standards for LC-MS Analysis.

- Internal standard. Wikipedia.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. youtube.com [youtube.com]

- 3. waters.com [waters.com]

- 4. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharmaservices.com [biopharmaservices.com]

- 8. nebiolab.com [nebiolab.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. resolvemass.ca [resolvemass.ca]

- 11. youtube.com [youtube.com]

- 12. Internal standard - Wikipedia [en.wikipedia.org]

- 13. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. scispace.com [scispace.com]

- 17. bioanalysis-zone.com [bioanalysis-zone.com]

- 18. benchchem.com [benchchem.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. fda.gov [fda.gov]

- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 26. texilajournal.com [texilajournal.com]

An In-depth Technical Guide to the Application of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 in Metabolic Studies

Abstract

The study of metabolic pathways and their dysregulation in disease states is a cornerstone of modern biomedical research. Carbonyl-containing metabolites, a diverse class of molecules including aldehydes and ketones, are key indicators of metabolic activity and oxidative stress. However, their inherent reactivity and often low abundance in complex biological matrices present significant analytical challenges. This technical guide provides a comprehensive overview of the application of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 as a crucial tool in the precise and accurate quantification of carbonyl compounds in metabolic studies. We will delve into the underlying principles of chemical derivatization and stable isotope dilution mass spectrometry, offering expert insights into experimental design, detailed protocols, and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful analytical strategy to advance their understanding of metabolic processes.

Introduction: The Significance of Carbonyl Metabolites and the Analytical Hurdle

Carbonyl-containing metabolites are integral players in a vast array of biochemical pathways, from central carbon metabolism to steroidogenesis.[1][2] Their levels can fluctuate significantly in response to physiological stimuli and pathological conditions, making them valuable biomarkers for disease diagnosis and monitoring therapeutic interventions.[3] For instance, elevated levels of specific aldehydes are associated with oxidative stress and lipid peroxidation, hallmarks of various diseases including neurodegenerative disorders, cardiovascular disease, and cancer.

Despite their importance, the quantitative analysis of carbonyl compounds in biological samples is notoriously difficult. Their polarity, volatility, and propensity for further reaction can lead to significant analytical variability. Furthermore, their low concentrations in complex matrices like plasma, urine, or tissue homogenates often fall below the detection limits of standard analytical platforms.[3]

To overcome these challenges, a two-pronged strategy has emerged as the gold standard: chemical derivatization coupled with stable isotope dilution mass spectrometry.

The Power of Derivatization: Enhancing Detection with 2,4-Dinitrophenylhydrazine (DNPH)

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties.[4] For carbonyl compounds, 2,4-dinitrophenylhydrazine (DNPH) is a widely used and highly effective derivatizing agent.[3][4]

The reaction between a carbonyl compound and DNPH is a condensation reaction that forms a stable 2,4-dinitrophenylhydrazone derivative.[4] This derivatization imparts several key advantages:

-

Increased Stability: The resulting hydrazone is significantly more stable than the parent aldehyde or ketone, preventing degradation during sample preparation and analysis.

-

Enhanced Ionization Efficiency: The dinitrophenyl moiety is readily ionizable, leading to a substantial increase in signal intensity in mass spectrometry.[1][5]

-

Improved Chromatographic Separation: The derivatization increases the hydrophobicity of the analytes, allowing for better retention and separation on reverse-phase liquid chromatography (LC) columns.[1][5]

The reaction of a carbonyl compound with DNPH is illustrated below:

Caption: General reaction scheme for the derivatization of a carbonyl compound with 2,4-dinitrophenylhydrazine (DNPH).

The Gold Standard: Stable Isotope Dilution and the Role of Deuterated Standards

While derivatization enhances detectability, achieving accurate and precise quantification requires an internal standard that can account for variations throughout the analytical workflow, including sample extraction, derivatization efficiency, and instrument response. This is where stable isotope-labeled internal standards, particularly deuterated standards, excel.

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[6][7] Because deuterium has a higher mass than hydrogen, the deuterated standard can be distinguished from the endogenous analyte by the mass spectrometer. However, its chemical and physical properties are nearly identical to the unlabeled analyte.[6][7]

This near-identical behavior is the cornerstone of the stable isotope dilution method. By spiking a known amount of the deuterated standard into the sample at the earliest stage of preparation, it acts as a perfect mimic for the endogenous analyte. Any loss of analyte during sample processing will be mirrored by a proportional loss of the deuterated standard. The ratio of the endogenous analyte to the deuterated internal standard is then used for quantification, effectively canceling out any experimental variability.[8]

This compound: A Specific Tool for Carbonyl Profiling

This compound is a deuterated analog of the DNPH derivative of 3-fluorobenzaldehyde. While not an endogenous metabolite itself, it serves as an invaluable internal standard for the quantification of other carbonyl compounds in a metabolic study.

The choice of a specific deuterated standard often depends on its commercial availability and its ability to represent a class of compounds. In the context of a broad carbonyl profiling study, a deuterated DNPH derivative that is not expected to be present in the sample is an ideal choice as a universal internal standard for the derivatized carbonyls. The fluorine atom provides an additional unique mass signature.

The workflow for using this compound in metabolic studies is as follows:

Caption: Experimental workflow for carbonyl profiling using a deuterated internal standard.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a generalized framework for the analysis of carbonyl compounds in biological fluids using DNPH derivatization and this compound as an internal standard. Note: This protocol should be optimized for the specific matrix and target analytes.

5.1. Reagents and Materials

-

This compound solution (e.g., 1 µg/mL in acetonitrile)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile with 0.1% phosphoric acid)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Biological matrix (e.g., plasma, urine)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

5.2. Sample Preparation and Derivatization

-

Sample Thawing: Thaw frozen biological samples on ice.

-

Internal Standard Spiking: To 100 µL of sample, add 10 µL of the this compound internal standard solution. Vortex briefly.

-

Protein Precipitation (for plasma/serum): Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

-

Derivatization: Add 50 µL of the DNPH solution to the supernatant (or directly to urine samples). Vortex and incubate at room temperature for 1 hour in the dark.

-

Extraction:

-

Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of water. Load the derivatized sample. Wash with 1 mL of 10% acetonitrile in water. Elute the derivatized carbonyls with 1 mL of acetonitrile.

-

Liquid-Liquid Extraction (LLE): Add 500 µL of hexane to the derivatized sample. Vortex for 2 minutes. Centrifuge at 3,000 x g for 5 minutes. Transfer the upper organic layer to a new tube. Repeat the extraction twice. Pool the organic layers.

-

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

5.3. LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analytes, followed by a wash and re-equilibration step.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.

-

Ionization Source: Electrospray ionization (ESI)

-

MRM Transitions: For targeted analysis, specific multiple reaction monitoring (MRM) transitions for each target carbonyl-DNPH derivative and the deuterated internal standard should be optimized.

Table 1: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Formaldehyde-DNPH | 211.0 | 152.1 |

| Acetaldehyde-DNPH | 225.1 | 166.1 |

| Acetone-DNPH | 239.1 | 180.1 |

| 3-Fluorobenzaldehyde-d3-DNPH (IS) | 308.1 | 199.1 |

Note: These are example transitions and must be optimized on the specific instrument.

Data Analysis and Interpretation

-

Peak Integration: Integrate the peak areas for the endogenous carbonyl-DNPH derivatives and the this compound internal standard.

-